Cas no 867-13-0 (Triethyl phosphonoacetate)

Triethyl phosphonoacetate structure
Triethyl phosphonoacetate structure
اسم المنتج:Triethyl phosphonoacetate
كاس عدد:867-13-0
وسط:C8H17O5P
ميغاواط:224.191344022751
MDL:MFCD00009177
CID:40084
PubChem ID:24887466

Triethyl phosphonoacetate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Ethyl 2-(diethoxyphosphoryl)acetate
    • TEPA
    • Diethyl ethoxycarbonylmethylphosphonate
    • Phosphonoacetic acid triethyl ester
    • Triethyl phosphonacetate
    • (Ethoxycarbonylmethyl)-diethoxyphosphine oxide
    • Triethyl phosphonoacetate
    • Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • DIETHYLPHOSPHONOACETIC ACID ETHYL ESTER
    • Triethyl Phosphonoac
    • AURORA KA-1452
    • diethoxyphosphoryl-acetic acid ethyl ester
    • Diethyl [(ethoxycarbonyl)methyl]phosphonate
    • PHOSPHONOACETIC ACID ETHYL ESTER
    • tl465
    • TRIETHY
    • TRIETHYL PHOSPHONOACEATE
    • Triethyl Phosphonoacetate ( Tepp)
    • TRIETHYL PHOSPHONOACETATE FOR SYNTHESIS
    • TRIETHYLPHOSPONOACETATE
    • Trietyl Phosphonoacetate
    • (Diethoxyphosphinyl)acetic acid ethyl ester
    • NSC 13898
    • NSC 16128
    • Ethyl Diethylphosphonoacetate
    • Ethyl (diethoxyphosphoryl)acetate
    • Ethyl (diethylphosphono)acetate
    • Triethyl phosphonoethanoate
    • Diethyl carboethoxymethylphosphonate
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester
    • Ethyl diethoxyphosphoryl acetate
    • Diethyl ethoxycarbonylmethanephosphonate
    • ETHYL (DIETHOXYPHOSPHINYL)ACETATE
    • Diethyl carbethoxymethylphosphonate
    • Phosphonoacetic acid, triethyl ester
    • Triethylphosphonoacetate
    • TL 4
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester (9CI)
    • Acetic acid, phosphono-, triethyl ester (6CI, 7CI, 8CI)
    • (Diethoxyphosphoryl)acetic acid ethyl ester
    • (Ethoxycarbonylmethyl)diethoxyphosphine oxide
    • 2-(Diethoxyphosphinyl)acetic acid ethyl ester
    • 2-Phosphonoacetic acid triethyl ester
    • Carbethoxymethyldiethyl phosphonate
    • Diethyl 2-ethoxy-2-oxoethylphosphonate
    • Diethyl phosphonoacetic acid ethyl ester
    • Ethyl 2-(diethoxylphosphoryl)acetate
    • Ethyl 2-(diethoxyphosphinyl)acetate
    • Ethyl 2-(diethylphosphono)acetate
    • Ethyl α-diethylphosphonoacetate
    • JC 224
    • Triethyl 2-phosphonoacetate
    • Triethyl phosphonoacetate,99%
    • EINECS 212-757-6
    • ethyl(diethoxyphosphoryl)acetate
    • CBDivE_001998
    • CAS-867-13-0
    • NSC-13898
    • phosphonoacetic acid-triethyl ester
    • ethyl 2-(diethyl phosphono)acetate
    • 2-diethoxyphosphorylacetic acid ethyl ester
    • Q-201872
    • DTXSID4041573
    • TL-465
    • Triethyl phosphonoacetate, 98%
    • MFCD00009177
    • WLN: OPO&O&2&2&1VO2
    • Tox21_302053
    • AKOS009156982
    • 022826171T
    • Ethanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • TriethylPhosphonoacetate-d2
    • NSC16128
    • NS00003566
    • CS-W009140
    • diethylethoxycarbonylmethyl-phosphonate
    • ethyl2-(diethoxyphosphoryl)acetate
    • NCGC00255680-01
    • ethyl 2-(diethoxyphosphoryl)ethanoate
    • EN300-52552
    • Q7841458
    • DB-013131
    • ethyl 2-diethoxyphosphorylacetate
    • 867-13-0
    • NSC-16128
    • NSC13898
    • ethyl diethylphosphonoactate
    • ethyldiethylphosphonoacetate
    • BCP24434
    • diethoxyphosphorylactic acid ethyl ester
    • InChI=1/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H
    • Diethyl phosphonoacetic acid, ethyl ester
    • Acetic acid, diethylphosphono-, ethyl ester
    • D1523
    • SCHEMBL16047
    • ethyl-2-(diethoxylphosphoryl)acetate
    • Triethyl phosphonoacetate, purum, >=97.0% (GC)
    • STL477594
    • Acetic acid, (diethylphosphono)-, ethyl ester
    • UNII-022826171T
    • (diethoxyphosphoryl)-acetic acid ethyl ester
    • DTXCID2021573
    • Ethyl (diethoxy-phosphoryl)-acetate
    • HY-Y0677
    • F0001-2154
    • TL 465
    • ethyl diethoxyphosphinylacetate
    • (Ethoxycarbonylmethyl)diethoxyphospshine oxide
    • STR01192
    • EC 212-757-6
    • (diethoxy-phosphoryl)-acetic acid ethyl ester
    • O,O-Diethyl ethoxycarbonylmethyl phosphonate
    • Acetic acid, triethyl ester
    • Ethyl (diethoxyphosphoryl)acetate #
    • CHEMBL3185304
    • Acetic acid, phosphono-, triethyl ester
    • triethyl phosphono acetate
    • Triethylophosphonoacetate
    • ethyl(diethoxyphosphinyl)acetate
    • Ethyl-2-(diethoxyphosphoryl)acetate
    • ethyl diethoxyphosphorylacetate
    • MDL: MFCD00009177
    • نواة داخلي: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
    • مفتاح Inchi: GGUBFICZYGKNTD-UHFFFAOYSA-N
    • ابتسامات: O=C(CP(OCC)(OCC)=O)OCC
    • برن: 1343714

حساب السمة

  • نوعية دقيقة: 224.08100
  • النظائر كتلة واحدة: 224.081
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 8
  • تعقيدات: 206
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 0.5
  • تهمة السطحية: 0
  • طوبولوجي سطح القطب: 61.8
  • tautomeric العد: nothing

الخصائص التجريبية

  • اللون / الشكل: Not determined
  • كثيف: 1.13 g/mL at 25 °C(lit.)
  • نقطة انصهار: -24°C
  • نقطة الغليان: 145°C/9mmHg(lit.)
  • نقطة الوميض: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • انكسار: n20/D 1.431(lit.)
    n20/D 1.432
  • معامل توزيع المياه: Slightly miscible with water.
  • بسا: 71.64000
  • لوغب: 1.81560
  • الذوبان: Not determined

Triethyl phosphonoacetate أمن المعلومات

  • رمزي: GHS09
  • حث:warning
  • إشارة عشوائية:None
  • وصف الخطر: H411
  • تحذير: P273
  • رقم نقل البضائع الخطرة:UN 3082 9/PG 3
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 51/53
  • تعليمات السلامة: S61-S37/39-S26
  • رتكس:AG9800000
  • تحديد البضائع الخطرة: Xi
  • تسا:Yes
  • مجموعة التعبئة:III
  • مستوى الخطر:9
  • ظروف التخزين:Inert atmosphere,2-8°C
  • مصطلح خطر:R36/37/38; R51/53

Triethyl phosphonoacetate بيانات الجمارك

  • رمز النظام المنسق:2931901990
  • بيانات الجمارك:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Triethyl phosphonoacetate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012829-2.5kg
Triethyl phosphonoacetate
867-13-0 98%
2.5kg
¥557 2024-05-21
TRC
T777000-100g
Triethyl Phosphonoacetate
867-13-0
100g
$92.00 2023-05-17
ChemScence
CS-W009140-100g
Carbethoxymethyldiethyl phosphonate
867-13-0 99.96%
100g
$29.0 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14120-100g
Triethyl phosphonoacetate, 98+%
867-13-0 98+%
100g
¥495.00 2023-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14120-500g
Triethyl phosphonoacetate, 98+%
867-13-0 98+%
500g
¥1941.00 2023-02-09
Apollo Scientific
OR10710-100g
Diethyl [(ethoxycarbonyl)methyl]phosphonate
867-13-0
100g
£20.00 2025-02-19
Enamine
EN300-52552-5.0g
ethyl 2-(diethyl phosphono)acetate
867-13-0 93%
5g
$29.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107132-1kg
Triethyl phosphonoacetate
867-13-0 98%
1kg
¥246.90 2023-09-01
MedChemExpress
HY-Y0677-25g
Triethyl phosphonoacetate
867-13-0 99.82%
25g
¥100 2024-07-19
TRC
T777000-50g
Triethyl Phosphonoacetate
867-13-0
50g
$69.00 2023-05-17

Triethyl phosphonoacetate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 1.5 h, 156 °C; 2.5 h, 156 °C
المراجع
Study on the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
Zhao, Jianbin; et al, Guangdong Huagong, 2013, 40(22),

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
1.2 -
المراجع
Reaction of diethyl phosphorochloridite with enolates: a general method for synthesis of β-keto phosphonates and α-phosphono esters through carbon-phosphorus bond formation
Lee, Koo; et al, Journal of Organic Chemistry, 1991, 56(19), 5556-60

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Guaiacol ,  Triethylamine Solvents: Diethyl ether ,  Toluene ;  0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 30 min, 120 °C
المراجع
Asymmetric Gold(I)-Catalyzed Tandem Hydroarylation-Nazarov Cyclization: Enantioselective Access to Cyclopentenones
Solas, Marta ; et al, Angewandte Chemie, 2022, 61(35),

طريقة الإنتاج 4

رد فعل الشرط
المراجع
Domino-reduction-aldolization Reactions Catalyzed Inter- and Intramolecularly by Chiral Copper Complexes
Deschamp, Julia, 2008, , ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: Iodine ;  2 h, 80 °C
المراجع
Synthesis of triethyl phosphonoacetate esters catalyzed by iodine
Cai, Xiaohua; et al, Huaxue Yanjiu, 2006, 17(1), 41-43

طريقة الإنتاج 6

رد فعل الشرط
1.1 2 h, 120 °C; 2 h, 165 °C
المراجع
Simple synthesis of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives and their anticancer activity in vitro
Lan, Lan; et al, Heterocycles, 2014, 89(2), 375-397

طريقة الإنتاج 7

رد فعل الشرط
1.1 rt → 100 °C; 2 h, 100 °C
المراجع
Synthesis and α-glucosidase inhibitory activity of cinnamic amides
Cai, Xiao-Hua; et al, Youji Huaxue, 2007, 27(1), 77-81

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Copper(II) acetylacetonate ;  heated
المراجع
Diethyl phosphonite
Green, Kenneth, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

طريقة الإنتاج 9

رد فعل الشرط
المراجع
Synthesis of halogenated phosphonoacetate esters
McKenna, Charles E.; et al, Journal of Organic Chemistry, 1986, 51(26), 5467-70

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Water ;  overnight, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
1.5 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
المراجع
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

طريقة الإنتاج 11

رد فعل الشرط
المراجع
Development of Catalysts for the Addition of N-H and O-H to Carbon-Carbon Double Bonds
Taylor, Jason Guy, 2008, , ,

طريقة الإنتاج 12

رد فعل الشرط
المراجع
Studies on the synthesis of vitamin D metabolites and analogs. Synthesis of 1α,3β,25-trihydroxy-21-norcholesta-5,7-diene triacetate
Pumar, M. C.; et al, Anales de Quimica, 1988, 84(1), 105-11

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
المراجع
Synthesis of dialkyl alkoxycarbonylmethanephosphonates (alkyl dialkoxyphosphinylacetates) using phase-transfer catalysis
Ye, Weizhen; et al, Synthesis, 1985, (10), 986-8

طريقة الإنتاج 14

رد فعل الشرط
1.1 Catalysts: Copper(II) acetylacetonate Solvents: Benzene
المراجع
A new one-pot synthesis of dialkyl phosphonates from diazo compounds and dialkyl hydrogen phosphites
Polozov, A. M.; et al, Synthesis, 1990, (6), 515-17

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Triethyl phosphite ;  5 h, 150 °C
1.2 Reagents: Phosphorus pentachloride ;  16 h, 80 °C
المراجع
Rational design of a minimal and highly enriched CYP102A1 mutant library with improved regio-, stereo- and chemoselectivity
Seifert, Alexander; et al, ChemBioChem, 2009, 10(5), 853-861

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Water Catalysts: Sulfuric acid
المراجع
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

طريقة الإنتاج 17

رد فعل الشرط
1.1 30 min, 60 - 80 °C
المراجع
Synthesis and spectroscopic characterization of [1'-14C]ubiquinone-2, [1'-14C]-5-demethoxy-5-hydroxyubiquinone-2, and [1'-14C]-5-demethoxyubiquinone-2
Van der Klei, Anita; et al, European Journal of Organic Chemistry, 2002, (17), 3015-3023

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 2 h, 25 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Chloroform ;  0 °C; 1 h, 25 °C; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium bicarbonate ;  basified
2.1 Solvents: Triethyl phosphite ;  5 h, 150 °C
المراجع
Peptidomimetic vinyl heterocyclic inhibitors of cruzain effect antitrypanosomal activity
Chenna, Bala C. ; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3298-3316

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
المراجع
α-Lithioalkylphosphonates as functional group carriers. An in situ acrylic ester synthesis
Tay, M. K.; et al, Synthetic Communications, 1988, 18(12), 1349-62

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: 2,6-Lutidine ,  Ethyl vinyl ether Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  24 h, rt
المراجع
A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans
Victoria-Miguel, Jorge; et al, Journal of Organic Chemistry, 2022, 87(14), 9088-9099

طريقة الإنتاج 21

رد فعل الشرط
1.1 Solvents: Diethyl ether
2.1 Reagents: Water Catalysts: Sulfuric acid
المراجع
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Sodium Solvents: Diethyl ether
المراجع
Synthesis of the sex pheromone of Lygus lineolaris (Heteroptera miridae)
Shakirzyanova, G. S.; et al, Chemistry of Natural Compounds (Translation of Khimiya Prirodnykh Soedinenii), 2001, 36(6), 623-624

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
المراجع
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

طريقة الإنتاج 24

رد فعل الشرط
المراجع
Carboxylic acid esters: synthesis from carbonic acid derivatives
Collier, S. J., Science of Synthesis, 2006, 20, 665-709

طريقة الإنتاج 25

رد فعل الشرط
1.1 Reagents: PyBOP Solvents: Dichloromethane ;  rt; 2 h, rt
المراجع
Development of potent inhibitors of the coxsackievirus 3C protease
Lee, Eui Seung; et al, Biochemical and Biophysical Research Communications, 2007, 358(1), 7-11

طريقة الإنتاج 26

رد فعل الشرط
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Benzene
المراجع
Trifluoromethanesulfonic acid-catalyzed reaction of diazo compounds with dialkyl phosphites to form phosphonates
Polozov, A. M.; et al, Zhurnal Obshchei Khimii, 1992, 62(6), 1429-30

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
المراجع
Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy
Hardman, Clayton ; et al, Nature Communications, 2020, 11(1),

Triethyl phosphonoacetate Raw materials

Triethyl phosphonoacetate Preparation Products

Triethyl phosphonoacetate الوثائق ذات الصلة

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:867-13-0)Triethyl phosphonoacetate
sfd8174
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Jiangsu Xinsu New Materials Co., Ltd
(CAS:867-13-0)
SFD756
نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار